Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate
Description
Properties
Molecular Formula |
C13H16N4O2 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H16N4O2/c1-2-19-12(18)11-3-5-17(6-4-11)13-15-8-10(7-14)9-16-13/h8-9,11H,2-6H2,1H3 |
InChI Key |
YGDTZSXINBJLCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(C=N2)C#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Coupling Reactions
The synthesis of this compound typically begins with the formation of the piperidine-4-carboxylate backbone. A common approach involves nucleophilic substitution reactions, where a piperidine derivative reacts with an electrophilic cyanopyrimidine precursor. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate has been employed as a key intermediate in coupling reactions with aryl halides. The use of palladium-based catalysts, such as Pd(dppf)Cl₂ or PdXPhosG2, facilitates Suzuki-Miyaura cross-coupling to attach the cyanopyrimidine group.
Hydrogenation and Reduction Steps
Following coupling, hydrogenation is critical to saturate double bonds in the dihydropyridine intermediate. Experimental protocols often utilize ammonium formate (NH₄HCO₂) or triethylsilane (Et₃SiH) as hydrogen donors in the presence of palladium on carbon (Pd/C). For instance, a 10% Pd/C catalyst combined with NH₄HCO₂ in methanol achieves complete reduction of the intermediate, yielding the piperidine ring.
Stepwise Synthetic Procedures
Initial Coupling Reaction
The synthesis commences with a microwave-assisted coupling reaction between tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and a cyanopyrimidine-containing aryl halide. A representative procedure involves:
Deprotection and Esterification
After coupling and hydrogenation, the tert-butyl protecting group is removed under acidic conditions (e.g., HCl in dioxane), followed by esterification with ethanol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide). This step introduces the ethyl ester group at the piperidine-4-position.
Optimization of Reaction Conditions
Catalyst and Hydrogen Source Screening
Systematic screening of catalysts and hydrogen sources reveals critical insights:
| Entry | Catalyst | Hydrogen Source | Base | Product Ratio (Desired:Byproduct) |
|---|---|---|---|---|
| 1 | Pd(dppf)Cl₂ | H₂ (balloon) | K₂CO₃ | 100:0 |
| 2 | Pd(dppf)Cl₂ | Et₃SiH | K₂CO₃ | 74:26 |
| 3 | PdXPhosG2 | NH₄HCO₂ | K₃PO₄ | 100:0 |
PdXPhosG2 with NH₄HCO₂ emerges as the optimal combination, achieving quantitative conversion without byproducts.
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. A 1,4-dioxane/water mixture (4:1) at 80°C maximizes catalyst activity and substrate solubility, while higher temperatures risk decomposition of the cyanopyrimidine group.
Structural Characterization and Validation
Spectroscopic Analysis
Post-synthesis characterization includes:
Purity Assessment
Flash column chromatography (20–40% ethyl acetate/hexane) yields >95% purity, as verified by HPLC.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a critical step for further functionalization.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1 M NaOH, EtOH/H₂O (1:1), reflux | 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylic acid | 85–92% | |
| H₂SO₄ (conc.), H₂O, 100°C | Same as above | 78% |
-
Mechanism : Base-mediated saponification proceeds via nucleophilic attack by hydroxide on the carbonyl carbon, followed by elimination of ethoxide. Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.
-
Applications : The carboxylic acid serves as a precursor for amides (e.g., via EDCI coupling) or esters with alternative alcohols .
Cyano Group Transformations
The 5-cyano substituent on the pyrimidine ring participates in hydration, nucleophilic additions, and reductions.
Hydration to Carboxamide
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂SO₄ (50%), H₂O, 120°C, 6 h | 1-(5-carbamoylpyrimidin-2-yl)piperidine-4-carboxylate | 65% | |
| K₂CO₃, H₂O₂, DMF, 80°C | Same as above | 58% |
Nucleophilic Addition with Amines
Reaction with primary amines forms amidines, useful in heterocyclic synthesis:
Reduction to Aminomethyl Group
Catalytic hydrogenation selectively reduces the cyano group:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂, Raney Ni | EtOH, 50 psi, 6 h | 1-(5-(aminomethyl)pyrimidin-2-yl)piperidine-4-carboxylate | 89% |
Piperidine Ring Functionalization
The secondary amine on the piperidine ring undergoes alkylation, acylation, and Michael additions.
Acylation with Electrophilic Reagents
Alkylation via SN2 Mechanism
| Alkylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6 h | 1-(5-cyanopyrimidin-2-yl)-4-(methoxycarbonyl)piperidinium iodide | 68% |
Pyrimidine Ring Reactivity
The electron-withdrawing cyano group deactivates the pyrimidine ring toward electrophilic substitution but facilitates nucleophilic aromatic substitution (NAS) at activated positions.
Halogenation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NBS, AIBN | CCl₄, reflux, 8 h | 1-(5-cyano-3-bromopyrimidin-2-yl)piperidine-4-carboxylate | 55% |
Cross-Coupling Reactions
Suzuki-Miyaura coupling enables aryl functionalization:
| Boronic Acid | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | 1-(5-cyano-4-phenylpyrimidin-2-yl)piperidine-4-carboxylate | 62% |
Cyclization Reactions
The compound serves as a precursor for fused heterocycles via intramolecular cyclization:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| PCl₅, POCl₃, 110°C, 4 h | Pyrimido[4,5-d]pyrimidine-2,4-dione derivative | 71% | |
| NH₂OH·HCl, NaOAc, EtOH, reflux | 1,2,4-Oxadiazole-fused pyrimidine | 66% |
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate exhibit potent anticancer properties. For instance, derivatives of pyrimidine compounds have been documented as effective cyclin-dependent kinase (CDK) inhibitors, which play a crucial role in cell cycle regulation and cancer progression .
Case Study:
A study demonstrated that pyrimidine derivatives significantly inhibited tumor growth in various cancer models, including breast and lung cancers. The mechanism involved the induction of apoptosis and inhibition of angiogenesis, suggesting that this compound could have similar effects .
Antimicrobial Properties
The compound has also been evaluated for its antibacterial activity. Analogous compounds have shown effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyrimidine Derivatives
| Compound | E. Coli (MIC µg/mL) | S. aureus (MIC µg/mL) |
|---|---|---|
| Compound A | 25 | 0.2 |
| Compound B | 100 | 0.4 |
| Compound C | 50 | 3.12 |
Neurological Applications
This compound has potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their ability to act as muscarinic receptor antagonists, which are relevant in conditions like Alzheimer's disease .
Case Study:
Research indicated that certain piperidine derivatives effectively modulated neurotransmitter systems, providing a basis for developing treatments for cognitive deficits associated with neurodegenerative diseases .
Synthesis and Development
The synthesis of this compound involves multi-step processes that can be optimized for yield and purity. Various methods have been explored to enhance the efficiency of synthesis while maintaining the biological activity of the compound.
Table 2: Synthesis Pathways for Pyrimidine Derivatives
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Alkylation | Reflux with base |
| 2 | Cyclization | Acidic conditions |
| 3 | Esterification | Ethanol solvent |
Mechanism of Action
The mechanism of action of Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate (Compound A) with structurally related analogs, highlighting key differences in substituents, molecular properties, and biological activities:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (CN, CF₃, Br): The cyano group in Compound A offers moderate electron withdrawal, balancing reactivity and stability. In contrast, the CF₃ group in Compound E provides greater metabolic stability but may reduce target affinity due to steric hindrance .
Biological Activity: Compound C’s morpholine substituent confers significant anti-tubercular activity, likely due to improved solubility and target engagement .
Synthetic Accessibility: Most analogs are synthesized via nucleophilic substitution of chlorinated heterocycles with piperidine derivatives, followed by esterification (e.g., Compounds A, C, D) . Functional group modifications (e.g., aminomethyl in Compound F) require additional steps, increasing synthetic complexity .
Biological Activity
Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyanopyrimidine moiety. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through inhibition of key enzymes and receptors involved in disease pathways:
- Kinase Inhibition : Many pyrimidine derivatives are known to inhibit tyrosine kinases, which play crucial roles in cell signaling and cancer progression. For instance, studies have shown that pyrimidine-based compounds can act as selective inhibitors for epidermal growth factor receptor (EGFR) and other kinases, demonstrating antiproliferative effects against various cancer cell lines .
- Antioxidant Activity : The compound may possess antioxidant properties, which help mitigate oxidative stress in cells. This is particularly relevant in the context of cancer and neurodegenerative diseases .
Anticancer Activity
Table 1 summarizes the anticancer activity of this compound and related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 (breast cancer) | 10.5 | EGFR inhibition |
| Related Compound A | HCT116 (colon cancer) | 7.76 | Kinase inhibition |
| Related Compound B | OVCAR-8 (ovarian cancer) | 9.76 | Antiproliferative |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential effectiveness against specific cancer types.
Other Biological Activities
In addition to anticancer properties, this compound may exhibit:
- Antimicrobial Effects : Similar compounds have shown activity against various bacterial strains, suggesting potential use as antibacterial agents .
- Anti-inflammatory Properties : Some studies indicate that pyrimidine derivatives can reduce inflammation markers, which could be beneficial in treating inflammatory diseases .
Case Studies
Recent case studies highlight the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, indicating its potential as an effective anticancer agent.
- Combination Therapy : Research suggests that when combined with established chemotherapeutics, the compound enhances overall efficacy and reduces resistance observed in cancer therapies .
Q & A
Q. What are the typical synthetic routes for Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate?
The compound is synthesized via multi-step reactions involving piperidine carboxylate intermediates. A common approach includes:
- Step 1 : Alkylation of ethyl piperidine-4-carboxylate with halogenated pyrimidines (e.g., 2-chloro-5-cyanopyrimidine) under basic conditions (e.g., organic bases like LDA or NaH) to form the piperidine-pyrimidine linkage .
- Step 2 : Purification via column chromatography or recrystallization to isolate the product.
- Validation : Confirmation via -NMR (piperidine protons at δ 1.2–3.5 ppm, pyrimidine protons at δ 8.0–9.0 ppm) and LC-MS (M+H ~ 275–300 m/z range) .
Q. How can researchers confirm the structural integrity of this compound?
Key methodologies include:
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns using software like SHELX for refinement .
- Spectroscopy : -NMR to identify carbonyl (C=O, ~170 ppm) and nitrile (C≡N, ~110–120 ppm) groups. IR spectroscopy for nitrile stretches (~2200 cm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO) and fragmentation patterns .
Advanced Research Questions
Q. How can synthetic yields be optimized for the alkylation step in piperidine-pyrimidine coupling?
Yield optimization strategies involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates .
- Catalysis : Transition metals (e.g., Pd for cross-coupling) or phase-transfer catalysts improve regioselectivity .
- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions (e.g., over-alkylation) . Contradictions in reported yields (e.g., 50–85%) may arise from residual moisture or competing nucleophilic pathways, necessitating rigorous drying of reagents .
Q. What analytical challenges arise in resolving hydrogen-bonding networks in crystallographic studies?
Challenges include:
- Disorder in crystal lattices : Use SHELXL’s TWIN/BASF commands to model twinning or disorder, especially with flexible piperidine rings .
- Weak hydrogen bonds : Graph set analysis (e.g., Etter’s formalism) identifies motifs like for nitrile-piperidine interactions, but low electron density may require neutron diffraction .
- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .
Q. How should researchers address discrepancies between experimental and computational spectroscopic data?
Discrepancies often stem from:
- Solvent effects : Simulate NMR shifts using COSMO-RS or SMD models to account for solvent polarity .
- Tautomerism : For pyrimidine derivatives, dynamic NMR or DFT calculations (e.g., B3LYP/6-311+G(d,p)) can identify dominant tautomeric forms .
- Impurities : LC-MS/MS or 2D NMR (HSQC, HMBC) detects trace byproducts (e.g., de-ethylated analogs) .
Data Contradiction & Troubleshooting
Q. How to resolve conflicting reports on the compound’s solubility profile?
Solubility variations (e.g., in DMSO vs. water) may arise from:
- Polymorphism : Differential scanning calorimetry (DSC) identifies crystalline vs. amorphous phases .
- pH dependence : Ionizable piperidine nitrogen (pKa ~8–9) increases solubility in acidic buffers .
- Counterion effects : Salt formation (e.g., hydrochloride) enhances aqueous solubility for biological assays .
Q. What causes inconsistent bioactivity results in enzyme inhibition assays?
Potential factors include:
- Conformational flexibility : Molecular dynamics simulations reveal piperidine ring puckering affects binding to target proteins (e.g., kinases) .
- Metabolite interference : LC-HRMS identifies degradation products (e.g., hydrolysis of the ethyl ester) under assay conditions .
- Batch variability : Purity analysis via HPLC (≥95%) ensures reproducibility .
Methodological Resources
- Synthetic protocols : Refer to optimized procedures in patents for intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate .
- Crystallography : Use SHELX suite for structure refinement and PLATON for validation .
- Spectroscopy : Access NIST Chemistry WebBook for reference spectra of piperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
